![molecular formula C16H12BrNO2 B6362731 1-Benzyl-4-bromo-1H-indole-2-carboxylic acid CAS No. 1240571-09-8](/img/structure/B6362731.png)
1-Benzyl-4-bromo-1H-indole-2-carboxylic acid
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Overview
Description
“1-Benzyl-4-bromo-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C16H13NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . This structure is common in indole derivatives .
Scientific Research Applications
Synthesis of Ellipticine : A study by Miki et al. (2001) outlines the synthesis of ellipticine using 1-benzyl-indole-2,3-dicarboxylic anhydride and (3-bromo-4-pyridyl)triisopropoxytitanium. This process involves the formation of 2-acylindole-3-carboxylic acids as sole products and subsequent conversion to ellipticine, highlighting the use of 1-Benzyl-4-bromo-1H-indole-2-carboxylic acid in the synthesis of biologically significant compounds (Miki, Hachiken, & Yanase, 2001).
Anti-inflammatory and Analgesic Activity : Research by Sondhi et al. (2007) investigates the condensation of indole-2-carboxylic acid with various compounds to produce products with good anti-inflammatory and analgesic activity. This research demonstrates the potential medicinal applications of derivatives of this compound (Sondhi, Jain, Rani, & Kumar, 2007).
Synthesis of Novel Indole Derivatives : Unangst et al. (1987) describe methods for synthesizing novel indole derivatives, including this compound. They use Dieckmann cyclization and Ullmann reaction techniques, illustrating the compound's role in creating diverse chemical structures (Unangst, Connor, Stabler, & Weikert, 1987).
Synthesis of Fluoroindolecarboxylic Acids : Schlosser et al. (2006) report the preparation of indolecarboxylic acids, which includes compounds related to this compound. This research highlights the compound's utility in developing compounds with potential pharmaceutical applications (Schlosser, Ginanneschi, & Leroux, 2006).
Development of Fluorescence Probes : Morales (1995) discusses the synthesis of constrained amino acids and benzannulated analogs of indole as potential fluorescence probes. This includes the use of this compound derivatives, indicating its role in creating compounds for biochemical research (Morales, 1995).
Future Directions
Indole derivatives, including “1-Benzyl-4-bromo-1H-indole-2-carboxylic acid”, continue to attract attention due to their significant biological activities . Future research may focus on exploring novel synthesis methods, investigating their biological activities, and developing new drugs based on these compounds .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-benzyl-4-bromoindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-13-7-4-8-14-12(13)9-15(16(19)20)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZOSCEUCXCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)C(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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